
Ethyl 4-bromoacetoacetate
概要
説明
Ethyl 4-bromoacetoacetate is a chemical compound with the formula CH2BrCO2C2H5 . It is the ethyl ester of bromoacetic acid and is used for industrial and scientific research .
Synthesis Analysis
Ethyl 4-bromoacetoacetate can be synthesized from 4-bromomethylcoumarin derivatives and different heteroaromatic systems via a methylene thiolinker .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromoacetoacetate is represented by the InChI code:1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 . The IUPAC name for this compound is ethyl 4-bromo-3-oxobutanoate . Physical And Chemical Properties Analysis
Ethyl 4-bromoacetoacetate is a liquid at room temperature . It has a density of 1.52 g/mL . The flash point is 70-71°C/1mm .科学的研究の応用
Biochemical Synthesis
Ethyl 4-bromoacetoacetate is often used in biochemical synthesis . It can serve as a building block in the synthesis of various biochemicals .
RNA Alkylation
One interesting application of bromoacetoacetate derivatives is in the field of RNA alkylation . For instance, 4-bromomethyl-coumarins, which can be synthesized using Ethyl 4-bromoacetoacetate, have been tested for nucleotide specificity of RNA alkylation . This has applications in fluorescent labeling or in structural probing experiments .
Material Science
In the field of material science, Ethyl 4-bromoacetoacetate can be used in the synthesis of new materials . The exact nature of these materials would depend on the specific reactions involved .
Chromatography
Ethyl 4-bromoacetoacetate may also find use in chromatography, a laboratory technique for the separation of mixtures . It could potentially be used as a stationary phase or as a component of the mobile phase .
Analytical Chemistry
In analytical chemistry, Ethyl 4-bromoacetoacetate could be used as a reagent or a standard . Its properties might make it useful in the development or refinement of analytical methods .
Environmental Safety
In the context of environmental safety, Ethyl 4-bromoacetoacetate can be used in absorbent materials to contain and absorb spills . This can help prevent environmental contamination and ensure safe handling of chemical substances .
Safety and Hazards
Ethyl 4-bromoacetoacetate is classified as having acute toxicity, both oral and dermal, and can cause skin and eye irritation . It is harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .
将来の方向性
特性
IUPAC Name |
ethyl 4-bromo-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-2-10-6(9)3-5(8)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWUTQKXCZNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341720 | |
| Record name | Ethyl 4-bromoacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromoacetoacetate | |
CAS RN |
13176-46-0 | |
| Record name | Ethyl 4-bromoacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromoacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of Ethyl 4-bromoacetoacetate in the context of the provided research?
A1: Ethyl 4-bromoacetoacetate serves as a versatile building block for synthesizing various heterocyclic compounds. The research papers highlight its role in preparing imidazopyrimidine acetic acids [, ], imidazo[2,1-b]thiazole-6-acetic acids, and imidazo[2,1-b]benzothiazole-2-acetic acids [], and furo(3,4-d)pyrimidine derivatives [].
Q2: Can you elaborate on the reaction of Ethyl 4-bromoacetoacetate with aminopyrimidines?
A2: Researchers have demonstrated that Ethyl 4-bromoacetoacetate reacts with both 2-aminopyrimidines and 4-aminopyrimidines []. This reaction leads to the formation of ethyl imidazo(1,2-a) and imidazo(1,2-c)pyrimidin-2-acetates, respectively. These esters are then further reacted to obtain the corresponding acetic acids, which were investigated for anti-inflammatory activity [].
Q3: How does Ethyl 4-bromoacetoacetate contribute to the synthesis of Ceftazidime side-chain?
A3: In a one-pot synthesis method for the Ceftazidime side-chain acid ethyl ester, Ethyl 4-bromoacetoacetate plays a crucial initial role []. It reacts with sodium nitrite under acidic conditions to form an oxime intermediate. This intermediate then undergoes a cyclization reaction with thiourea, ultimately yielding the desired Ceftazidime side-chain acid ethyl ester [].
Q4: Are there any studies on the reaction of Ethyl 4-bromoacetoacetate with phenols?
A4: Yes, researchers have investigated the reaction of Ethyl 4-bromoacetoacetate with phenols in the presence of aluminum chloride []. This reaction yields ethyl 4-bromo-3-hydroxy-3-(2-hydroxyphenyl) butyrate, considered an intermediate in the Pechmann reaction. This intermediate can be further transformed into 4-bromomethylcoumarins or ethyl 3-benzo[b]furanacetates depending on the reaction conditions [].
Q5: What are some other interesting reactions involving Ethyl 4-bromoacetoacetate mentioned in the provided research?
A5: The research papers mention several other notable reactions, including:
- Reaction with carbon disulfide and active methylene compounds: This reaction is explored in two separate papers [, ], hinting at its potential significance in synthetic chemistry.
- Reaction with diketen: This reaction results in the formation of ethyl 6-substituted 2,4-dihydroxybenzoates []. The study further explores the synthesis of various substituted acetoacetates from Ethyl 4-bromoacetoacetate as starting materials [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


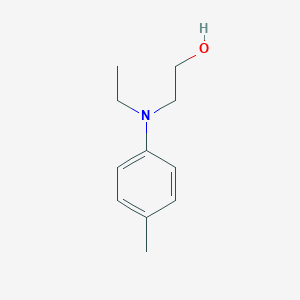
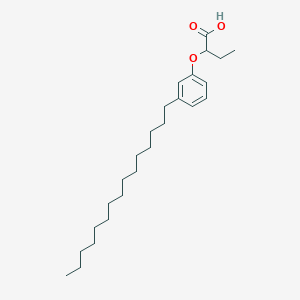
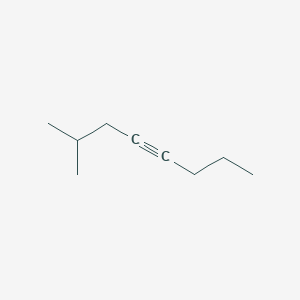

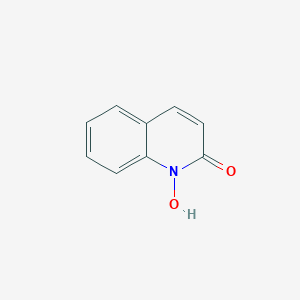
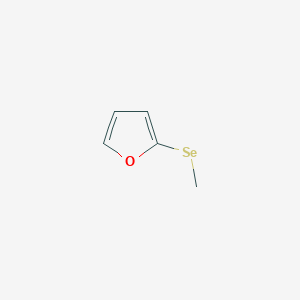

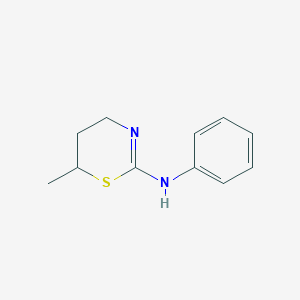
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
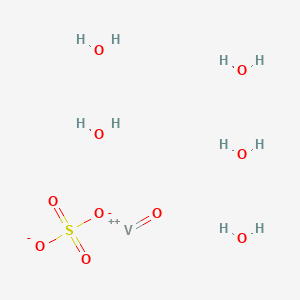
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)

![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)